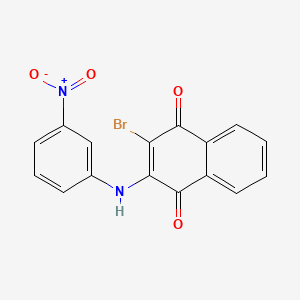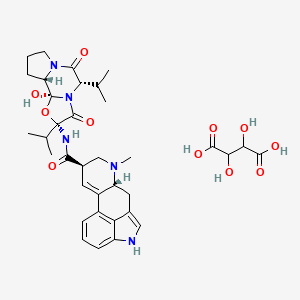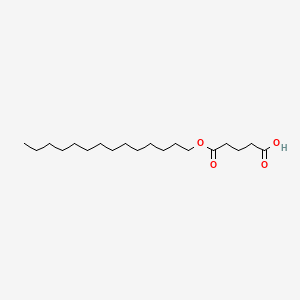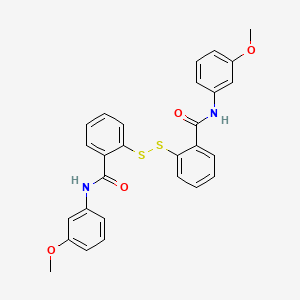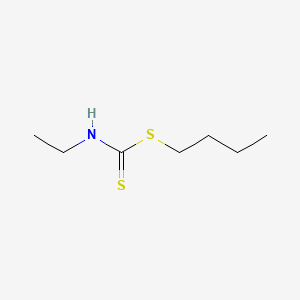
Butyl ethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including as a flotation agent in mineral processing and as a stabilizer in the rubber industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl ethyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting secondary amines with carbon disulfide in the presence of alkyl halides. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl ethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The dithiocarbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Wissenschaftliche Forschungsanwendungen
Butyl ethyldithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butyl ethyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, leading to various biological effects. For example, in cancer cells, the compound can disrupt the function of metalloproteins, leading to cell death . The molecular targets and pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species, which induce oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Butyl ethyldithiocarbamate is unique among dithiocarbamates due to its specific alkyl substituents, which confer distinct chemical and biological properties. Similar compounds include:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Compared to these compounds, this compound has a higher affinity for certain metal ions and exhibits enhanced stability in various applications . Its unique structure allows for more efficient chelation and improved performance in industrial and medical applications .
Eigenschaften
CAS-Nummer |
83962-20-3 |
|---|---|
Molekularformel |
C7H15NS2 |
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
butyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
YSMHAOJOUCBJNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=S)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
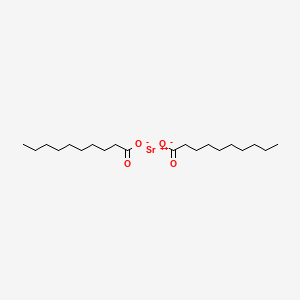
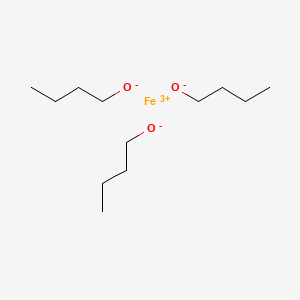
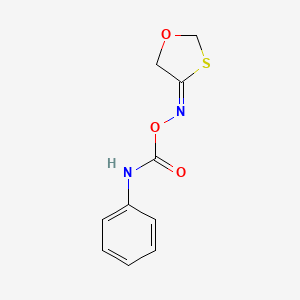

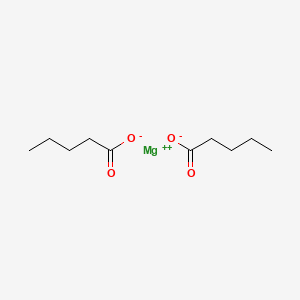
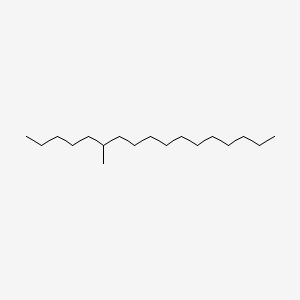

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
